(Z)-Cinnarizine, a compound derived from the diphenylmethylpiperazine class, is recognized for its antihistaminic and calcium channel-blocking properties. Initially synthesized by Janssen Pharmaceutica in 1955 and marketed in 1958 under the brand name Stugeron, it is primarily used to treat motion sickness and other vestibular disorders. Cinnarizine's structure allows it to cross the blood-brain barrier, making it effective for central nervous system applications. It is classified as a weak base with low solubility in water, which presents challenges for its bioavailability in therapeutic contexts .
Cinnarizine was first obtained from the roots of the plant Cinna, which inspired its name. The compound is classified as an antihistamine and a selective antagonist of T-type voltage-operated calcium ion channels. Its primary pharmacological actions include antihistaminic, antiserotoninergic, and antidopaminergic effects, which contribute to its therapeutic efficacy in treating nausea and motion sickness .
Cinnarizine can be synthesized through several methods:
Cinnarizine has a molecular formula of and a molecular weight of approximately 368.51 g/mol. The compound features a diphenylmethylpiperazine backbone with a cinnamyl side chain, contributing to its lipophilicity and ability to penetrate biological membranes. Its structure can be represented as follows:
Cinnarizine undergoes various chemical reactions that are crucial for its pharmacological activity:
Cinnarizine acts primarily by blocking T-type voltage-operated calcium channels, which inhibits calcium influx into cells, particularly in the inner ear's vestibular system. This action reduces excitability in vestibular pathways, alleviating symptoms associated with motion sickness. Additionally, cinnarizine exhibits antihistaminic effects by blocking H1 receptors, contributing to its antiemetic properties .
Cinnarizine is widely used in clinical settings for:
Research continues into enhancing the bioavailability of cinnarizine through novel delivery systems such as cyclodextrin complexes and lipid emulsions, addressing its solubility challenges for improved therapeutic outcomes .
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3